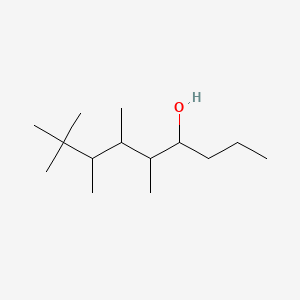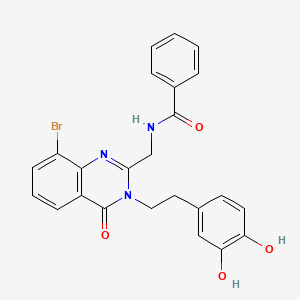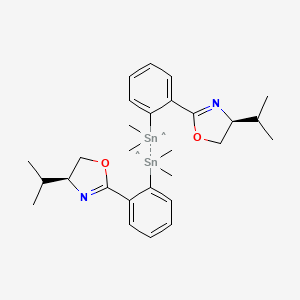
Manganese diisononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese diisononanoate is a chemical compound that belongs to the class of metal carboxylates. It is formed by the reaction of manganese with isononanoic acid. This compound is often used as a catalyst in various industrial processes due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese diisononanoate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese acetate) with isononanoic acid. The reaction typically occurs in a solvent like toluene or xylene under reflux conditions. The product is then purified through filtration and recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced in large reactors where manganese salts are reacted with isononanoic acid under controlled temperature and pressure conditions. The process involves continuous stirring and monitoring to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese diisononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese metal under specific conditions.
Substitution: It can participate in substitution reactions where the isononanoate group is replaced by other ligands
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in basic solutions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various organic ligands under reflux conditions
Major Products Formed:
Oxidation: Manganese dioxide (MnO₂).
Reduction: Manganese metal (Mn).
Substitution: Manganese complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Manganese diisononanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems as a trace element.
Medicine: Studied for its potential therapeutic effects and as a contrast agent in imaging techniques.
Industry: Utilized in the production of coatings, plastics, and other materials due to its catalytic properties .
Wirkmechanismus
The mechanism by which manganese diisononanoate exerts its effects involves its ability to act as a catalyst. It facilitates various chemical reactions by lowering the activation energy required for the reactions to occur. The molecular targets and pathways involved include:
Oxidative Stress: It can generate reactive oxygen species (ROS) that participate in oxidation reactions.
Enzyme Activation: It can activate certain enzymes by providing the necessary manganese ions as cofactors .
Vergleich Mit ähnlichen Verbindungen
Manganese Acetate: Another manganese carboxylate used in similar applications.
Manganese Chloride: A manganese salt with different solubility and reactivity properties.
Manganese Oxide: Used in catalysis and as a precursor for other manganese compounds
Uniqueness: Manganese diisononanoate is unique due to its specific ligand (isononanoate) which provides distinct solubility and reactivity properties compared to other manganese compounds. This makes it particularly useful in certain catalytic applications where other manganese compounds may not be as effective .
Eigenschaften
CAS-Nummer |
84962-56-1 |
|---|---|
Molekularformel |
C18H34MnO4 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
manganese(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
PDSCRKVHEBVLOM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)

![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)




